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molecular formula C6H2Cl3NO2 B182769 2,5,6-Trichloronicotinic acid CAS No. 54718-39-7

2,5,6-Trichloronicotinic acid

Cat. No. B182769
M. Wt: 226.4 g/mol
InChI Key: XMJRZCYSCMZVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08835465B2

Procedure details

A suspension of 2,3,6-trichloro-5-methylpyridine (Method 48, 11.8 g, 60.0 mmol) in water (400 ml) was heated to 100° C. Portionwise, KMnO4 (28.5 g, 180.2 mmol) was then added over 12 hours. The reaction was then allowed to stir for 2 days at 100° C., over which time an additional 10 g of KMnO4 was added portionwise. When no starting material remained, the hot reaction was filtered, washed with hot water (2×75 ml), and the resulting filtrate was allowed to cool to room temperature. The aqueous filtrate was then extracted with EtOAc (3×100 ml), and then concentrated to a 50 ml volume. This aqueous solution was then cooled to 0° C. and adjusted to pH 1-2 with 6.0 M HCl. The resulting solid was then collected by filtration, washed with cold water, and dried to give the title compound (2.5 g, 18%) that was used without further purification.
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
28.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Three
Yield
18%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([CH3:9])=[C:4]([Cl:10])[N:3]=1.[O-:11][Mn](=O)(=O)=O.[K+].[OH2:17]>>[Cl:10][C:4]1[N:3]=[C:2]([Cl:1])[C:7]([Cl:8])=[CH:6][C:5]=1[C:9]([OH:11])=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
ClC1=NC(=C(C=C1Cl)C)Cl
Name
Quantity
400 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
28.5 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise
CUSTOM
Type
CUSTOM
Details
the hot reaction
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with hot water (2×75 ml)
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous filtrate was then extracted with EtOAc (3×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a 50 ml volume
TEMPERATURE
Type
TEMPERATURE
Details
This aqueous solution was then cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The resulting solid was then collected by filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=N1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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